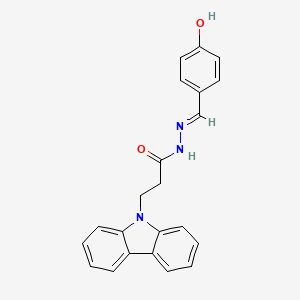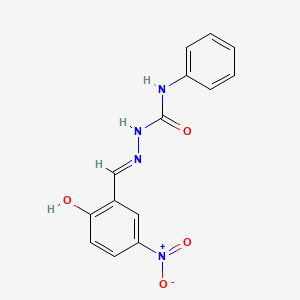![molecular formula C20H25FN2O2 B6118355 2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6118355.png)
2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, commonly known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPE is a selective antagonist of the α2-adrenergic receptor, which plays a crucial role in regulating the sympathetic nervous system.
Mécanisme D'action
FPE functions as a selective antagonist of the α2-adrenergic receptor, which is involved in the regulation of sympathetic nervous system activity. By blocking the α2-adrenergic receptor, FPE increases the release of norepinephrine and other neurotransmitters, leading to a decrease in blood pressure and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, increasing heart rate, and improving cognitive function. FPE has also been found to modulate the activity of various neurotransmitters, including norepinephrine, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPE in lab experiments is its high potency and selectivity for the α2-adrenergic receptor. However, one limitation is that FPE can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on FPE. One area of interest is the potential use of FPE for the treatment of hypertension and other cardiovascular diseases. Another area of research is the use of FPE as an anxiolytic and antidepressant agent. Additionally, FPE may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Méthodes De Synthèse
FPE can be synthesized using a multi-step process that involves the reaction of 2-phenylethanol with 4-fluoroaniline, followed by the addition of piperidine and 4-bromomethylphenol. The resulting intermediate is then reduced using sodium borohydride to obtain FPE in high yield and purity.
Applications De Recherche Scientifique
FPE has shown promising results in preclinical studies for the treatment of various conditions, including hypertension, anxiety, and depression. FPE has been shown to reduce blood pressure in animal models of hypertension and has also been found to have anxiolytic and antidepressant effects in behavioral tests.
Propriétés
IUPAC Name |
2-[2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c21-17-7-9-18(10-8-17)22-19-5-3-11-23(15-19)14-16-4-1-2-6-20(16)25-13-12-24/h1-2,4,6-10,19,22,24H,3,5,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYHVWPIXHPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OCCO)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzimidazol-2-ylmethyl){[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6118273.png)
![1-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6118277.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)
![N-(4-ethoxyphenyl)-N'-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6118314.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)

![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6118365.png)
![2-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6118369.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)